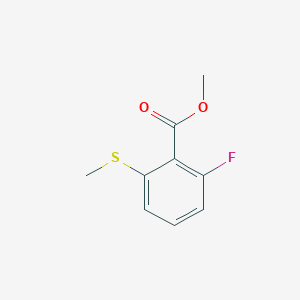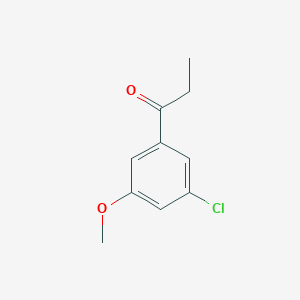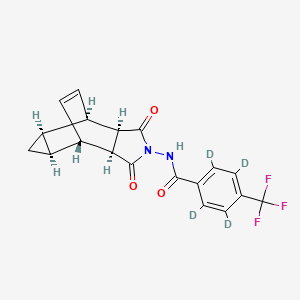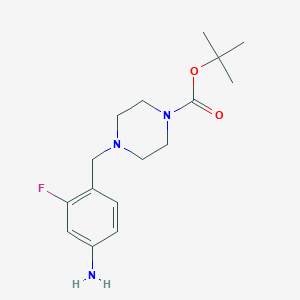
trans-3-Amino-1-methyl-cyclohexanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Amino-1-methyl-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound is a derivative of cyclohexanol and contains both an amino group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methyl-cyclohexanol hydrochloride can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through controlled reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-Amino-1-methyl-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
Chemistry: trans-3-Amino-1-methyl-cyclohexanol hydrochloride is used as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary .
Biology: The compound’s amino and hydroxyl groups make it a valuable intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific receptors and enzymes. Its structural features allow for the design of molecules with improved efficacy and selectivity .
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique chemical properties are leveraged to achieve desired outcomes .
Mécanisme D'action
The mechanism of action of trans-3-Amino-1-methyl-cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- cis-3-Methylcyclohexanol
- trans-3-Methylcyclohexanol
- trans-4-Aminocyclohexanol hydrochloride
Comparison: Compared to its similar compounds, trans-3-Amino-1-methyl-cyclohexanol hydrochloride is unique due to the presence of both an amino group and a methyl group on the cyclohexanol ring. This structural feature enhances its reactivity and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-6(8)5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Clé InChI |
FDAPWIUOHGULIJ-ZJLYAJKPSA-N |
SMILES isomérique |
C[C@]1(CCC[C@H](C1)N)O.Cl |
SMILES canonique |
CC1(CCCC(C1)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)













